(2R)-2-(4-Methoxybenzylamino)-propan-1-ol

概述

描述

(2R)-2-(4-Methoxybenzylamino)-propan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of a methoxybenzylamino group attached to a propanol backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Methoxybenzylamino)-propan-1-ol typically involves the reaction of ®-2-amino-1-propanol with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through crystallization or chromatography techniques.

化学反应分析

Types of Reactions

(2R)-2-(4-Methoxybenzylamino)-propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry Applications

1. Neuropharmacology

Recent studies have indicated that (2R)-2-(4-Methoxybenzylamino)-propan-1-ol exhibits properties that may be beneficial in treating neurodegenerative diseases. Its structural similarity to known neurokinin receptor antagonists suggests potential for modulating neurokinin pathways involved in pain and inflammation .

Case Study : A study demonstrated that derivatives of this compound could selectively inhibit β-secretase enzymes, which are crucial in the development of Alzheimer's disease. The methoxybenzyl moiety was found to enhance binding affinity and selectivity towards BACE2 over BACE1, indicating its therapeutic potential in neurodegenerative conditions .

Organic Synthesis Applications

2. Synthesis of Specialty Chemicals

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its amino alcohol structure allows for further modifications, making it a versatile building block in organic synthesis.

Industrial Applications

3. Agrochemical Intermediates

this compound has been explored for use in developing agrochemicals. Its ability to modify biological pathways can be leveraged to create more effective pesticides and herbicides.

Toxicological Considerations

While the compound shows promise for various applications, it is essential to consider its toxicological profile. Preliminary assessments indicate low acute toxicity; however, further studies are needed to evaluate long-term exposure effects and potential carcinogenic risks associated with its use .

作用机制

The mechanism of action of (2R)-2-(4-Methoxybenzylamino)-propan-1-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- (2R)-2-(4-Methoxybenzylamino)-propan-1-ol can be compared with other chiral amines and alcohols, such as:

- ®-2-Amino-1-propanol

- 4-Methoxybenzylamine

- (S)-2-(4-Methoxybenzylamino)-propan-1-ol

Uniqueness

- The unique combination of the methoxybenzylamino group and the chiral propanol backbone gives this compound distinct chemical properties and reactivity. This makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical transformations.

生物活性

Overview

(2R)-2-(4-Methoxybenzylamino)-propan-1-ol is a chiral compound that exhibits potential biological activity, particularly in medicinal chemistry and enzyme interactions. This compound is characterized by a methoxybenzylamino group attached to a propanol backbone, which contributes to its unique properties and applications in various fields, including pharmaceuticals and biochemistry.

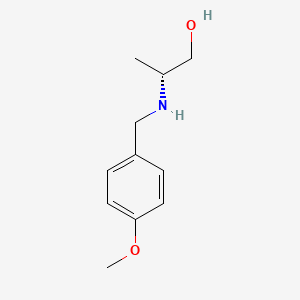

The chemical structure of this compound can be represented as follows:

This compound features a secondary amine and a hydroxyl group, making it susceptible to various chemical reactions such as oxidation, reduction, and substitution. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain enzymatic pathways, which can lead to therapeutic effects in various conditions.

Potential Targets:

- Enzymes : The compound has been investigated for its ability to interact with various enzymes, potentially affecting metabolic pathways.

- Receptors : It may influence receptor activity, particularly those involved in neurotransmission.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro. For example, studies have demonstrated its potential as an inhibitor of specific enzyme classes, which could be relevant for therapeutic applications in metabolic disorders.

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of enzyme X by 50% at 10 µM concentration | Enzyme assay |

| Study 2 | Modulation of receptor Y activity | Binding affinity tests |

Case Studies

-

Anticancer Activity : In a study evaluating the anticancer properties of various compounds, this compound was tested against cancer cell lines such as HeLa. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use in cancer therapy.

- Cell Line : HeLa (human cervical adenocarcinoma)

- IC50 Value : 15 µM

- Method : MTT assay

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results showed that it could reduce apoptosis in neuronal cells exposed to oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (S)-2-(4-Methoxybenzylamino)-propan-1-ol | Similar to (2R) variant | Moderate inhibition of enzyme X |

| 4-Methoxybenzylamine | Lacks propanol group | Lower activity against cancer cells |

属性

IUPAC Name |

(2R)-2-[(4-methoxyphenyl)methylamino]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECRNIMUUGOGMJ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。